N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with a pyrazole ring, which is further substituted with various functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. . The reaction typically requires the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced with other groups. .
Scientific Research Applications
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The uniqueness of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-4-16-6-5-11(14-16)13(19)15-17-10(3)7-9(2)8-12(17)18/h5-8H,4H2,1-3H3,(H,15,19) |
InChI Key |
VPZHDFXZRUDAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NN2C(=CC(=CC2=O)C)C |
Origin of Product |
United States |
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